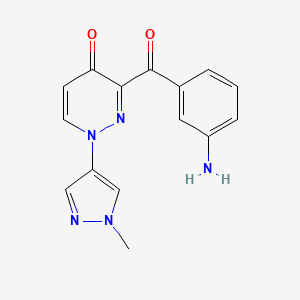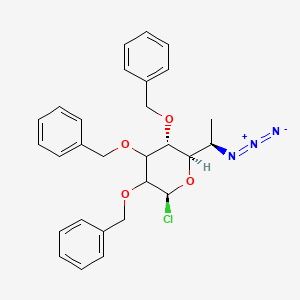
(2R,3R,4S,5R,6R)-2-((R)-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves multiple steps, including the protection of hydroxyl groups, azidation, and chlorination. The key steps in the synthesis are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pyran ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido or chloro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is unique due to its combination of azido and chloro functional groups, which provide distinct reactivity and potential applications in various fields. The presence of multiple chiral centers also adds to its complexity and potential for stereospecific interactions.
Properties
Molecular Formula |
C28H30ClN3O4 |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
(2R,3R,6S)-2-[(1R)-1-azidoethyl]-6-chloro-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C28H30ClN3O4/c1-20(31-32-30)24-25(33-17-21-11-5-2-6-12-21)26(34-18-22-13-7-3-8-14-22)27(28(29)36-24)35-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25-,26?,27?,28-/m1/s1 |
InChI Key |
KAPPXTKBLHJLHL-UYCMNUARSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H](C(C([C@@H](O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Canonical SMILES |
CC(C1C(C(C(C(O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


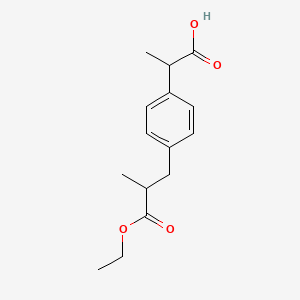
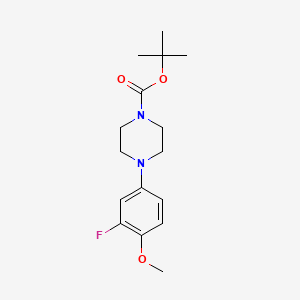
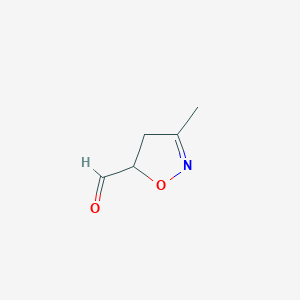
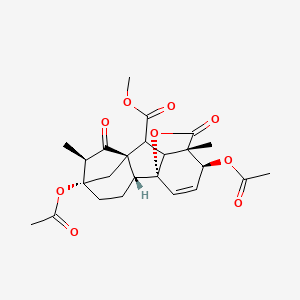

amine Hydrochloride](/img/structure/B13860843.png)
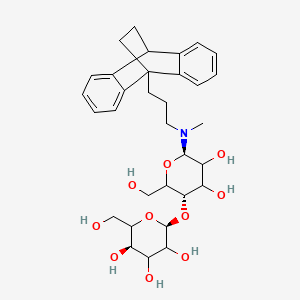

![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
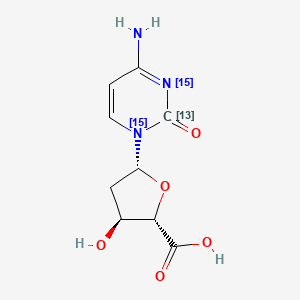
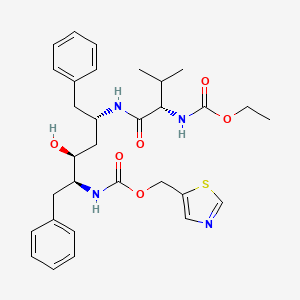
![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B13860884.png)
